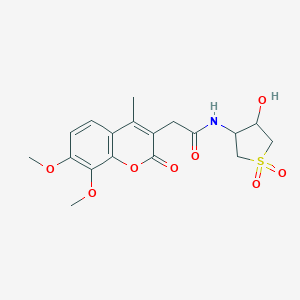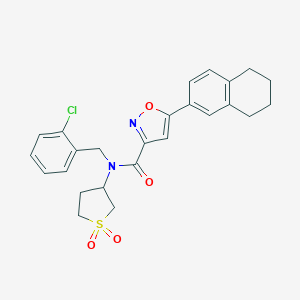![molecular formula C20H28N2O4 B264291 N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide](/img/structure/B264291.png)
N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as DDAO (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) and is commonly used as a fluorescent dye in biochemical and physiological experiments.
Wirkmechanismus
The mechanism of action of N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide involves its ability to undergo a Michael addition reaction with thiol groups on proteins. This reaction results in the formation of a stable thioether bond between the dye and the protein, which allows for the detection of protein-protein interactions.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide has no known biochemical or physiological effects on living organisms. However, its use as a fluorescent dye can provide valuable insights into the biochemical and physiological processes that occur within cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide as a fluorescent probe is its high sensitivity and selectivity for thiol groups on proteins. This allows for the detection of protein-protein interactions with high accuracy and precision. However, one limitation of this compound is its potential to undergo non-specific binding to other biomolecules, which can result in false-positive signals.
Zukünftige Richtungen
There are several future directions for the use of N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide in scientific research. One potential area of application is in the study of protein dynamics and conformational changes. By conjugating DDAO to specific regions of a protein, researchers can monitor changes in the fluorescence intensity and wavelength, which can provide insights into the structural changes that occur within the protein.
Another potential future direction is the development of new fluorescent probes based on the structure of N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide. By modifying the chemical structure of the dye, researchers can create probes with improved sensitivity, selectivity, and photostability, which can enhance their utility in various research applications.
Conclusion:
N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide is a versatile and valuable tool for scientific research. Its ability to selectively detect protein-protein interactions has made it a popular choice for studying biochemical and physiological processes. While there are limitations to its use, ongoing research into new derivatives and modifications of the compound holds promise for the development of even more effective fluorescent probes in the future.
Synthesemethoden
The synthesis of N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide involves the reaction of 7-diethylamino-4-methylcoumarin-3-maleimide with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in the presence of dimethylformamide (DMF). The reaction results in the formation of a maleimide-activated fluorescent dye that can be conjugated to proteins and other biomolecules.
Wissenschaftliche Forschungsanwendungen
N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide has various applications in scientific research. One of the most common uses of this compound is as a fluorescent probe for the detection of protein-protein interactions. DDAO can be conjugated to proteins and other biomolecules, and its fluorescence can be used to monitor the interaction between these molecules in real-time.
Eigenschaften
Produktname |
N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide |
|---|---|
Molekularformel |
C20H28N2O4 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxypropanamide |
InChI |
InChI=1S/C20H28N2O4/c1-12-10-16(18-13(2)14(3)20(24)26-17(18)11-12)25-15(4)19(23)21-8-7-9-22(5)6/h10-11,15H,7-9H2,1-6H3,(H,21,23) |
InChI-Schlüssel |
WLSXKTLGOBXOFF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)NCCCN(C)C |
Kanonische SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)NCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Fluoro-2-(5-methyl-3-isoxazolyl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264209.png)
![7-Chloro-1-(2,4-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264212.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264217.png)
![1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264219.png)
![7-Fluoro-1-(4-fluorophenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264220.png)
![(6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264223.png)
![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B264235.png)

![(6Z)-6-[11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264244.png)

![2-[4-(5-cyano-3,3,8-trimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B264248.png)
![7-Chloro-2-(5-methyl-3-isoxazolyl)-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264256.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264270.png)
![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B264279.png)